molecular formula C6H9NO B14337420 2-(1-Hydroxyethyl)but-2-enenitrile CAS No. 103491-41-4

2-(1-Hydroxyethyl)but-2-enenitrile

Cat. No.: B14337420
CAS No.: 103491-41-4
M. Wt: 111.14 g/mol
InChI Key: IYAOYVAFBKAUBZ-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)but-2-enenitrile is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a but-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Aldehydes and Ketones: One common method to synthesize 2-(1-Hydroxyethyl)but-2-enenitrile is through the addition of hydrogen cyanide (HCN) to aldehydes or ketones.

    From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.

    From Amides: Amides can be dehydrated using phosphorus(V) oxide (P4O10) to form nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hydroxyethyl)but-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)but-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    But-2-enenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxybut-2-enenitrile: Similar structure but with different positioning of functional groups.

    2-(1-Hydroxyethyl)but-2-enoic acid: Contains a carboxyl group instead of a nitrile group.

Uniqueness

2-(1-Hydroxyethyl)but-2-enenitrile is unique due to the presence of both a hydroxyl and a nitrile group on the same carbon backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

103491-41-4

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-(1-hydroxyethyl)but-2-enenitrile

InChI

InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h3,5,8H,1-2H3

InChI Key

IYAOYVAFBKAUBZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C#N)C(C)O

Origin of Product

United States

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